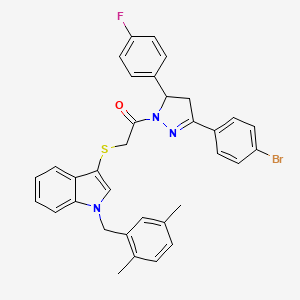

1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C34H29BrFN3OS and its molecular weight is 626.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antitumor properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation. For instance, a related pyrazole derivative demonstrated cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .

Antiviral Properties

Compounds similar to 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone have shown antiviral activity. Research indicates that specific substitutions on the pyrazole ring can lead to increased efficacy against viral infections .

Multi-Step Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Pyrazole Ring : Starting from commercially available precursors, the pyrazole ring is constructed through condensation reactions.

- Thioether Formation : The indole derivative is introduced via a thioether linkage, which is crucial for enhancing biological activity.

- Final Modifications : Additional steps may involve functional group transformations to optimize the pharmacological profile.

Crystallography

The crystal structure of related compounds has been analyzed using X-ray diffraction techniques. These studies reveal that the pyrazole and indole moieties adopt specific conformations that influence their biological activity. For example, dihedral angles between the rings can affect intermolecular interactions and solubility properties .

Case Studies

Análisis De Reacciones Químicas

Reaction Mechanism:

-

Nucleophilic Substitution : The thiol group (-SH) from the carbothioamide acts as a nucleophile, attacking the electrophilic carbon of the bromoethanone derivative.

-

Elimination of HBr : The reaction proceeds with the elimination of hydrogen bromide (HBr), forming the thioether bond between the pyrazole and indole moieties.

Key Reaction Conditions:

Structural Influences on Reactivity

The compound’s reactivity is shaped by its hybrid heterocyclic structure:

-

Pyrazole Ring : The planar pyrazole core (r.m.s. deviation = 0.043 Å) facilitates π-π stacking interactions, potentially stabilizing intermediates during synthesis.

-

Thioether Linkage : The -S- group enhances nucleophilicity, critical for bond formation in the synthesis.

-

Halogen Substituents : The electron-withdrawing bromophenyl and fluorophenyl groups influence electron distribution, directing regioselectivity in reactions .

Thin-Layer Chromatography (TLC)

-

Employed to monitor reaction progression and confirm product formation .

-

Ensures purity by detecting unreacted starting materials or byproducts.

Crystallographic Analysis

-

Single-crystal X-ray diffraction reveals a T-shaped molecular geometry due to dihedral angles between substituents (e.g., 77.9° between pyrazole and fluorophenyl groups) .

-

Intramolecular hydrogen bonds (e.g., C15–H15⋯O1) stabilize the conformation .

Comparative Data

Propiedades

IUPAC Name |

1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29BrFN3OS/c1-22-7-8-23(2)26(17-22)19-38-20-33(29-5-3-4-6-31(29)38)41-21-34(40)39-32(25-11-15-28(36)16-12-25)18-30(37-39)24-9-13-27(35)14-10-24/h3-17,20,32H,18-19,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYYQRLVGNCCFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29BrFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.